![molecular formula C24H31NO5S B2818887 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797276-78-8](/img/structure/B2818887.png)
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
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Description
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H31NO5S and its molecular weight is 445.57. The purity is usually 95%.
The exact mass of the compound 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Antimicrobial Properties
Azetidin-2-ones, including derivatives related to the specified compound, are highlighted for their structural diversity and potential antimicrobial applications. For example, various azetidin-2-ones based on a core structure similar to the compound have been studied for their antimitotic properties, showcasing the versatility of these compounds in biological applications (Twamley, O’Boyle, & Meegan, 2020). Further research into azetidin-2-ones as intermediates for the synthesis of novel carbapenems highlights their role in developing new antimicrobial agents (O'Leary et al., 1998), demonstrating the compound's relevance in pharmaceutical synthesis.
Synthetic Pathways and Drug Design
Studies on the synthesis of functionalized azetidines and azetidine-2-carboxylic esters shed light on the methodologies for incorporating azetidin-2-one structures into complex molecules, which could be applicable to the synthesis of related compounds (Duréault, Portal, Carreaux, & Depezay, 1993). Moreover, azetidin-2-ones have been utilized as building blocks for preparing trifluoromethyl-containing aminopropanes and other derivatives, suggesting the potential of the compound for contributing to the design of new drugs with improved pharmacological profiles (Dao Thi et al., 2018).
Antimicrobial and Antitubercular Activities
The exploration of azetidin-2-ones for antimicrobial and antitubercular activities is a significant area of research. Novel azetidinones have been synthesized and evaluated as a new class of antimicrobial agents, indicating the potential of these compounds in addressing resistance issues and developing new therapies (Halve, Bhadauria, & Dubey, 2007). Additionally, the synthesis of novel trihydroxy benzamido azetidin-2-one derivatives and their screening for antimicrobial and antitubercular activities underscore the role of azetidin-2-ones in discovering new treatments for infectious diseases (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5S/c1-18(2)17-31(27,28)21-14-25(15-21)24(26)12-10-19-9-11-22(29-3)23(13-19)30-16-20-7-5-4-6-8-20/h4-9,11,13,18,21H,10,12,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAUBZELHRCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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